Product packaging for (R)-tert-Butyl 2-amino-3-hydroxypropanoate(Cat. No.:CAS No. 948296-15-9)

(R)-tert-Butyl 2-amino-3-hydroxypropanoate

Cat. No.: B569006
CAS No.: 948296-15-9
M. Wt: 161.201
InChI Key: XHWXHVOIWMNRLH-RXMQYKEDSA-N
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Description

(R)-tert-Butyl 2-amino-3-hydroxypropanoate (CAS 948296-15-9) is a chiral serine derivative of significant value in medicinal chemistry and organic synthesis. This compound serves as a crucial chiral building block for the research and development of pharmaceutical agents. Its molecular formula is C7H15NO3, with a molecular weight of 161.20 g/mol . The compound features both a protected amino group and a tert-butyl ester group, which enhances its steric protection and lipophilicity, making it a versatile intermediate for constructing more complex, stereospecific molecules . This (R)-configured enantiomer is particularly valuable for creating glycinergic derivatives, which have been investigated in patent literature for potential applications in treating central nervous system disorders, cognitive diseases, and schizophrenia . Researchers utilize this compound in peptide synthesis and as a precursor in the development of novel active ingredients. Proper handling and storage are essential; it requires a cold-chain transportation and should be kept in a dark place under an inert atmosphere, preferably in a freezer at -20°C . As a safety note, this product is labeled with the signal word "Warning" and may pose hazards such as skin irritation, eye damage, or toxicity if swallowed . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO3 B569006 (R)-tert-Butyl 2-amino-3-hydroxypropanoate CAS No. 948296-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)5(8)4-9/h5,9H,4,8H2,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWXHVOIWMNRLH-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R Tert Butyl 2 Amino 3 Hydroxypropanoate and Analogous Chiral Propanoates

Stereoselective Synthesis Approaches

Asymmetric Hydrogenation of α-Amino-β-keto Esters

Asymmetric hydrogenation of α-amino-β-keto esters represents a powerful and atom-economical method for the synthesis of chiral β-hydroxy-α-amino esters. This approach typically involves the use of a chiral metal catalyst, often based on ruthenium, iridium, or rhodium, to stereoselectively reduce the ketone functionality. The choice of chiral ligand is crucial for achieving high diastereo- and enantioselectivity.

Recent advancements have focused on the development of highly efficient and selective catalysts. For instance, chiral tridentate P,N,N-ligands have demonstrated excellent performance in the asymmetric hydrogenation of a wide range of ketones, including α-amino ketones. researchgate.net These catalytic systems can afford the desired chiral β-amino alcohols with high yields and enantioselectivities. researchgate.net

A key advantage of this method is the potential for dynamic kinetic resolution (DKR), where a racemic starting material can be converted into a single enantiomer of the product in high yield. nih.gov This is particularly relevant when the α-carbon of the α-amino-β-keto ester is a stereocenter. Through DKR, the less reactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired stereoisomer. Chiral ruthenabicyclic complexes have been successfully employed for the dynamic kinetic resolution of racemic α-substituted α-amino esters via hydrogenation to yield enantioenriched β-amino alcohols. nih.gov

Catalyst SystemSubstrate ScopeSelectivityReference
Chiral Ruthenabicyclic ComplexesRacemic α-substituted α-amino estersHigh enantioselectivity nih.gov
Ir catalyst with tridentate P,N,N-ligandsα-secondary-amino ketonesHigh yields and enantioselectivities researchgate.net

Aldol (B89426) Reactions Utilizing Chiral Auxiliaries and Glycine Equivalents

Aldol reactions are a classic carbon-carbon bond-forming strategy that can be adapted for the asymmetric synthesis of β-hydroxy-α-amino acids. bohrium.comrsc.org This approach often employs a chiral auxiliary attached to a glycine equivalent to control the stereochemical outcome of the reaction with an aldehyde.

One common strategy involves the use of glycine Schiff bases, which serve as stable and effective glycine enolate precursors. nih.gov The reaction of these Schiff bases with aldehydes, catalyzed by a chiral base, can produce β-hydroxy α-amino acids with high diastereo- and enantioselectivity. nih.gov The choice of the chiral catalyst and the protecting groups on the glycine derivative are critical for achieving the desired stereocontrol. For example, the use of a glycine o-nitro anilide derivative in combination with an ureidopeptide-based Brønsted base catalyst has been shown to provide syn-β-hydroxy α-amino acids with high selectivity. nih.gov

Biomimetic approaches, inspired by enzymatic aldol reactions, have also emerged as a powerful tool. bohrium.comresearchgate.net These methods utilize chiral pyridoxal catalysts to facilitate the asymmetric aldol reaction of glycinate with aldehydes, mimicking the natural synthesis of β-hydroxy-α-amino acids. bohrium.comresearchgate.net This strategy has demonstrated a broad substrate scope and can be performed with low catalyst loadings. bohrium.com

Glycine EquivalentChiral ControlDiastereoselectivityEnantioselectivityReference
Glycine Schiff base (o-nitro anilide)Ureidopeptide-based Brønsted base catalystHighHigh nih.gov
GlycinateChiral Pyridoxal Catalyst>20:1 drup to 99% ee rsc.org
N-trifluoroacetylglycinate silicon enolateChiral Zirconium CatalystHighHigh organic-chemistry.org

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, allowing for the theoretical conversion of a racemate into a single enantiomer of the product in 100% yield. wikipedia.orgmdpi.com This approach is particularly valuable for the synthesis of chiral molecules from readily available racemic starting materials.

In the context of synthesizing β-hydroxy-α-amino acid derivatives, DKR can be applied to the reduction of racemic β-amino-α-keto esters. nih.govcolab.ws A chiral catalyst, often a ruthenium(II) complex, selectively reduces one enantiomer of the keto ester while a racemization catalyst, or the reduction catalyst itself, facilitates the interconversion of the enantiomers. nih.govcolab.ws This enantioconvergent reduction provides access to enantioenriched anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity. nih.govcolab.ws

The success of a DKR process depends on the careful tuning of the rates of resolution and racemization. Ideally, the rate of racemization should be faster than the rate of reaction of the faster-reacting enantiomer to ensure high enantiomeric excess in the product.

SubstrateCatalytic SystemProductSelectivityReference
Racemic β-amino-α-keto estersRu(II)-catalyzed asymmetric transfer hydrogenationanti-β-amino-α-hydroxy estersHigh diastereo- and enantioselectivity nih.govcolab.ws
Racemic α-Alkyl-Substituted β-Keto EstersAsymmetric HydrogenationChiral β-hydroxy estersHigh diastereo- and enantioselectivity colab.ws

Diastereoselective Alkylation of Amino Acid Derivatives

The diastereoselective alkylation of chiral amino acid derivatives is a well-established method for the synthesis of α-substituted amino acids. This strategy can be extended to the synthesis of β-hydroxy-α-amino acids by using derivatives of serine or isoserine.

A notable approach involves the alkylation of chiral bicyclic N,O-acetals derived from isoserine. nih.gov The stereochemical outcome of the alkylation is controlled by the rigid bicyclic structure, which directs the incoming electrophile to a specific face of the enolate intermediate. Interestingly, the stereoselectivity of the alkylation (retention or inversion of configuration) can be dependent on the relative configuration of the stereocenters within the starting N,O-acetal. nih.gov This method provides access to a variety of enantiomerically pure α-alkylisoserine derivatives, which are precursors to β²,²-amino acids. nih.gov

Recent developments have also explored the enantioconvergent deaminative alkylation of α-amino acid derivatives with unactivated olefins, catalyzed by nickel complexes. thieme-connect.de This method allows for the formation of C(sp³)–C(sp³) bonds at the α-carbon of the amino acid derivative with high enantioselectivity. thieme-connect.de

SubstrateReagent/CatalystKey FeatureProductReference
Chiral isoserine-derived bicyclic N,O-acetalsLithium hexamethyldisilazide (LHMDS)Diastereoselective alkylationα-alkylisoserine derivatives nih.gov
Racemic α-amino acid derivativesNickel catalyst / Unactivated olefinsEnantioconvergent deaminative alkylationα-enantioenriched amides thieme-connect.de

Synthetic Routes from Chiral Pool Precursors

L-serine is an abundant and inexpensive chiral building block that serves as a versatile starting material for the synthesis of (R)-tert-Butyl 2-amino-3-hydroxypropanoate and its analogs. The synthesis typically involves protection of the amino and carboxylic acid functionalities, followed by modification of the side chain hydroxyl group if necessary.

A common route involves the esterification of L-serine to its methyl or ethyl ester, followed by protection of the amino group, often with a fluorenylmethoxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) group. google.commedchemexpress.com The tert-butyl ester can be introduced by reacting the protected serine derivative with isobutylene in the presence of an acid catalyst. google.com For instance, O-tert-butyl serine methyl ester tosilate can be prepared by reacting serine methyl ester hydrochloride with isobutylene and tosic acid. google.com

The synthesis of N-fluorenylmethoxycarbonyl-O-tert-butyl serine can be achieved by first preparing serine methyl ester hydrochloride from serine and then reacting it to form the O-tert-butyl derivative. google.com This intermediate can then be N-protected with the Fmoc group.

Starting MaterialKey StepsProductReference
L-SerineEsterification, Amino protection, tert-butylationThis compound derivatives google.commedchemexpress.com
Serine methyl ester hydrochlorideReaction with isobutylene and tosic acidO-tert-butyl serine methyl esters tosilate google.com
Derivations from D-Serine

The synthesis of this compound, a chiral building block of significant interest in medicinal chemistry, can be efficiently achieved starting from the naturally occurring amino acid D-serine. This approach leverages the inherent chirality of D-serine to produce the desired enantiomerically pure product. A practical large-scale synthesis of tert-butyl introduced D-serine has been described, highlighting the industrial relevance of this starting material. nih.gov

A common strategy involves the protection of the amino and/or hydroxyl groups of D-serine, followed by esterification of the carboxylic acid. The tert-butoxycarbonyl (Boc) group is a frequently employed protecting group for the amino terminus. The synthesis of N-Boc-D-serine is a well-established procedure. For instance, D-serine can be reacted with Boc anhydride in an aqueous alkali medium to yield N-Boc-D-serine.

Subsequent esterification to obtain the tert-butyl ester can be accomplished through various methods. One approach involves the reaction of N-protected D-serine with a tert-butylating agent. The synthesis of related compounds, such as N-Boc-D-serine methyl ester, is also a common practice and can serve as an intermediate for transesterification or as a model for esterification strategies. sigmaaldrich.com The direct synthesis of O-tert-Butyl-D-serine is another key transformation, providing a precursor where the hydroxyl group is protected, which can be valuable in multi-step synthetic sequences. chemimpex.com

The following table summarizes key intermediates and starting materials in the synthesis of this compound from D-Serine.

Compound NameCAS NumberMolecular FormulaRole in Synthesis
D-Serine312-84-5C3H7NO3Chiral starting material
N-Boc-D-serine6368-20-3C8H15NO5N-protected intermediate
This compound851588-08-4C7H15NO3Target compound
O-tert-Butyl-D-serine18822-58-7C7H15NO3O-protected intermediate
Transformations of Isoserine Derivatives

Isoserine, a constitutional isomer of serine where the amino group is at the β-position, presents an alternative starting material for the synthesis of chiral propanoates. The transformation of isoserine derivatives into α-amino acid derivatives like this compound is a more complex synthetic challenge compared to the direct use of α-amino acids. This is due to the need for a 1,2-amino group migration.

Research in this area has often focused on the synthesis of β-amino acids and their derivatives. For example, chiral bicyclic N,O-acetal isoserine derivatives have been synthesized and utilized in the stereoselective alkylation to produce β²,²-amino acids. nih.govacs.org These methodologies showcase the utility of isoserine as a chiral building block for complex amino acids.

The conversion of a β-amino acid to an α-amino acid is a known transformation in organic chemistry, although it can be challenging to achieve with high stereochemical control. One conceptual approach involves the formation of an aziridine intermediate from the isoserine derivative, followed by regioselective ring-opening at the α-carbon with a suitable nucleophile to install the desired functionality. Subsequent manipulation of the protecting groups and the carboxyl group would be necessary to arrive at the target molecule.

While the direct synthesis of this compound from isoserine is not a commonly reported route, the exploration of isoserine transformations remains an active area of research for the synthesis of novel amino acid derivatives. The development of efficient and stereoselective methods for the rearrangement of β-amino acids to their α-counterparts could provide a new synthetic avenue to the target compound and its analogues. A direct method for the transformation of α-amino acids into β-amino aldehydes has been developed, which could potentially be reversed or adapted for the conversion of β-amino acids. rsc.org

Utilization of Chiral Oxazolidine Intermediates

A powerful and widely used strategy for the synthesis of chiral amino alcohols and their derivatives, including this compound, involves the use of chiral oxazolidine intermediates. Garner's aldehyde, (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, is a prominent example of such an intermediate, derived from L-serine. nih.gov For the synthesis of the (R)-enantiomer of the target compound, the corresponding (R)-Garner's aldehyde, derived from D-serine, serves as a key precursor.

The synthesis of Garner's aldehyde from serine is a well-documented process. researchgate.net It typically involves the protection of the amino group, often as a tert-butoxycarbonyl (Boc) carbamate (B1207046), followed by the formation of the oxazolidine ring by reacting the amino alcohol functionality with acetone or a derivative. The carboxylic acid is then reduced to the corresponding aldehyde.

Once the (R)-Garner's aldehyde is obtained, the aldehyde functionality can be further transformed. To obtain this compound, the aldehyde would be oxidized to the corresponding carboxylic acid. This can be achieved using various mild oxidizing agents to avoid epimerization of the chiral center. Following the oxidation, the oxazolidine ring needs to be opened to liberate the amino and hydroxyl groups. This is typically accomplished under acidic conditions. Finally, the resulting carboxylic acid can be esterified to the tert-butyl ester.

The use of chiral oxazolidine intermediates offers several advantages, including the protection of both the amino and hydroxyl groups in a single step and the ability to control the stereochemistry of subsequent reactions at the α-carbon. The addition of nucleophiles to Garner's aldehyde provides access to a wide range of 2-amino-1,3-dihydroxypropyl substructures. nih.gov

Protecting Group Strategies in the Synthesis of Serine Derivatives

N-Terminal Amino Group Protection (e.g., tert-Butoxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc))

In the synthesis of serine derivatives and peptides containing serine, the protection of the α-amino group is crucial to prevent unwanted side reactions, such as self-polymerization, during coupling reactions. The two most commonly used N-terminal protecting groups in modern peptide synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. biosynth.com

The tert-Butoxycarbonyl (Boc) group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The Boc group is stable to a wide range of reaction conditions but is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA). biosynth.com The synthesis of N-Boc-D-serine is a fundamental step in many synthetic routes towards this compound.

The Fluorenylmethyloxycarbonyl (Fmoc) group is introduced by reacting the amino acid with Fmoc-chloride or Fmoc-succinimidyl ester. smolecule.com A key advantage of the Fmoc group is its lability under mild basic conditions, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF). iris-biotech.de This allows for the use of acid-labile protecting groups on the side chains, forming the basis of the widely used orthogonal Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). biosynth.compeptide.com N-Fmoc-D-serine is a commercially available and commonly used building block in peptide synthesis. peptide.comadventchembio.com

Hydroxyl Side Chain Protection (e.g., tert-Butyl (tBu), Trimethylsilyl, Trityl, Pivalyl)

The hydroxyl group in the side chain of serine is a reactive functionality that often requires protection during chemical synthesis to prevent side reactions such as O-acylation during peptide coupling steps. The choice of the hydroxyl protecting group is critical and depends on its stability under the conditions used for N-terminal deprotection and its ease of removal at the desired stage of the synthesis.

Commonly used protecting groups for the serine hydroxyl group include:

tert-Butyl (tBu): The tert-butyl ether is a widely used protecting group for the serine hydroxyl side chain, particularly in the context of Fmoc-based solid-phase peptide synthesis (SPPS). iris-biotech.de It is stable to the basic conditions used for Fmoc group removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin. iris-biotech.de Fmoc-D-Ser(tBu)-OH is a standard building block in this strategy.

Trimethylsilyl (TMS): Silyl ethers, such as the trimethylsilyl (TMS) ether, are another class of protecting groups for hydroxyl functions. They are typically introduced by reacting the alcohol with a silyl halide, such as trimethylsilyl chloride. Silyl groups are generally labile to acidic conditions and fluoride ion sources. The complete trimethylsilylation of serine involves the protection of the amino, carboxyl, and hydroxyl groups. researchgate.net

Trityl (Trt): The triphenylmethyl (trityl) group is a bulky protecting group that can be introduced by reacting the amino acid with trityl chloride. chemicalbook.com The Trityl group is highly acid-labile and can be removed under very mild acidic conditions, which makes it useful in orthogonal protection schemes where other acid-labile groups like Boc or tBu need to remain intact. peptide.com O-Trityl-L-serine is a known derivative. nih.gov

Pivalyl (Piv): The pivaloyl group is an ester-based protecting group that can be used for the hydroxyl function. It is introduced by acylation with pivaloyl chloride. The pivaloyl group is more sterically hindered and generally more stable to hydrolysis than a simple acetyl group.

The selection of the appropriate hydroxyl protecting group is a key aspect of designing a successful synthetic route for complex serine-containing molecules.

Orthogonal Protecting Group Schemes (e.g., Fmoc/tBu)

Orthogonal protecting group schemes are a cornerstone of modern chemical synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). An orthogonal set of protecting groups allows for the selective removal of one type of protecting group in the presence of others, enabling complex molecular architectures to be built in a controlled and stepwise manner. biosynth.compeptide.com

The most widely employed orthogonal strategy in SPPS is the Fmoc/tBu scheme. iris-biotech.deacs.org This strategy utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the N-terminal amino group and acid-labile groups for the protection of the side chains of trifunctional amino acids. nih.gov

In the context of serine derivatives, the Fmoc/tBu strategy involves using Fmoc-Ser(tBu)-OH as the building block. The synthesis proceeds as follows:

The Fmoc group of the resin-bound amino acid or peptide is removed with a mild base, typically a solution of piperidine in DMF. iris-biotech.de

The next Fmoc-protected amino acid, in this case, Fmoc-Ser(tBu)-OH, is then coupled to the newly liberated N-terminus.

These deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

Throughout the synthesis, the tert-butyl (tBu) protecting group on the serine hydroxyl side chain remains intact due to its stability under basic conditions. At the end of the synthesis, the peptide is cleaved from the solid support, and all the acid-labile side-chain protecting groups, including the tBu group on serine, are removed simultaneously by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.de

The orthogonality of the Fmoc/tBu strategy provides a high degree of flexibility and is compatible with a wide range of amino acid derivatives, making it the method of choice for the synthesis of many complex peptides and proteins.

The following table summarizes the properties of common protecting groups used in the Fmoc/tBu orthogonal scheme for serine.

Protecting GroupFunctional Group ProtectedDeprotection ConditionsStability
Fmocα-AminoMild base (e.g., 20% piperidine in DMF)Acid-stable
tBuHydroxyl (side chain)Strong acid (e.g., TFA)Base-stable

Mechanistic Aspects of Stereocontrol in Syntheses

The synthesis of a specific stereoisomer, such as the (R)-enantiomer of tert-butyl 2-amino-3-hydroxypropanoate, requires precise control over the formation of the chiral centers at the α- and β-carbons. Several key strategies have been developed to achieve this, each with its own mechanistic underpinnings that dictate the stereochemical outcome.

Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure natural product as the starting material. For the synthesis of (R)-serine derivatives, L-serine (which has the (S) configuration) is a common starting point. To obtain the (R)-enantiomer, a stereochemical inversion at the α-carbon is necessary. A common method to achieve this is through a Mitsunobu reaction. The hydroxyl group of a suitably N- and O-protected L-serine derivative can be reacted with a nucleophile (e.g., a carboxylate) under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate). This reaction proceeds via an SN2 mechanism, resulting in a complete inversion of configuration at the β-carbon. Subsequent manipulation of the functional groups can then lead to the desired (R)-α-amino acid derivative. Alternatively, inversion at the α-carbon can be achieved through various chemical transformations that proceed with inversion of stereochemistry.

Chiral Auxiliaries: Another powerful method for stereocontrol involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. For the synthesis of β-hydroxy-α-amino acids, chiral oxazolidinones (Evans auxiliaries) or pseudoephedrine-based auxiliaries can be employed. For example, an N-acylated chiral auxiliary can undergo a diastereoselective aldol reaction with an aldehyde. The steric bulk of the auxiliary directs the approach of the aldehyde to one face of the enolate, leading to the preferential formation of one diastereomer. The stereochemistry of the newly formed hydroxyl group is thus controlled. Subsequent cleavage of the auxiliary yields the enantiomerically enriched β-hydroxy-α-amino acid.

Asymmetric Hydrogenation: Asymmetric hydrogenation is a widely used method for the enantioselective synthesis of α-amino acids. This technique typically involves the hydrogenation of a prochiral dehydroamino acid derivative using a chiral transition metal catalyst, often based on rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP). The chiral ligand coordinates to the metal center, creating a chiral environment that directs the delivery of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess. In some cases, a dynamic kinetic resolution can be employed, where a racemic starting material is converted to a single enantiomer of the product. This is particularly effective for the synthesis of β-hydroxy-α-amino acids from α-amino-β-keto esters. The catalyst not only promotes the hydrogenation of the keto group but also facilitates the racemization of the adjacent α-carbon, allowing for the conversion of the entire substrate to the desired diastereomer with high enantioselectivity.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures of amino acid derivatives. This process, known as kinetic resolution, relies on the fact that an enzyme will selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase can be used to selectively hydrolyze the ester of one enantiomer of a racemic N-acyl-serine ester, allowing for the separation of the unreacted enantiomerically pure ester from the hydrolyzed acid. The efficiency of this process is determined by the enantioselectivity of the enzyme. Dynamic kinetic resolution can also be achieved enzymatically, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer.

Stereocontrol Strategy Key Mechanistic Feature Typical Stereochemical Outcome
Chiral Pool Synthesis SN2 inversion (e.g., Mitsunobu reaction) Inversion of configuration at the reaction center
Chiral Auxiliaries Steric hindrance directing the approach of a reagent High diastereoselectivity
Asymmetric Hydrogenation Coordination of the substrate to a chiral metal catalyst High enantioselectivity (e.g., >99% ee)
Enzymatic Resolution Enantioselective catalysis by an enzyme Separation of enantiomers from a racemic mixture

Applications As a Key Chiral Building Block in Advanced Organic Synthesis

Role in Peptide and Peptidomimetic Chemistry

The incorporation of D-amino acids into peptides is a powerful strategy for developing therapeutics. D-peptides are resistant to degradation by proteases, leading to significantly longer biological half-lives. nih.govnih.gov (R)-tert-Butyl 2-amino-3-hydroxypropanoate serves as a source for the D-serine residue in such applications.

In modern Solid-Phase Peptide Synthesis (SPPS), amino acids are typically incorporated using Nα-protected derivatives to ensure controlled, sequential coupling. The most common derivative for this purpose is Fmoc-D-Ser(tBu)-OH , where the amine is protected by a base-labile Fmoc group and the hydroxyl side chain is protected as a tert-butyl ether. sigmaaldrich.com The title compound, this compound, is a direct precursor to these more complex, protected building blocks.

While direct incorporation of an amino acid ester with a free amine is not standard in stepwise SPPS, it can be used in solution-phase fragment condensation or for the synthesis of specific intermediates. For example, commercially available amino acid tert-butyl esters have been condensed with other reagents in solution to create complex molecules that are subsequently used in further synthetic steps. acs.org

Protein phosphorylation, particularly on serine, threonine, and tyrosine residues, is a critical post-translational modification that regulates cellular signaling. The chemical synthesis of phosphopeptides is essential for studying these processes and requires specialized, protected phosphoserine building blocks.

The synthesis of these building blocks often involves phosphorylation of a serine derivative followed by introduction of protecting groups compatible with peptide synthesis. For example, a common strategy for synthesizing phosphoserine-containing peptides involves using pre-formed, protected derivatives like Boc-Ser(PO₃Ph₂)-OH or Fmoc-Ser[PO(OtBu)₂]-OH . nih.govthieme-connect.de A synthetic route for a related phosphohomoserine building block, Fmoc-Hse[PO(OPh)₂]-OH , starts from Fmoc-Asp-OtBu, demonstrating that a tert-butyl ester can serve as a suitable protecting group during the synthesis of a phosphorylated amino acid derivative. thieme-connect.de In this process, the starting aspartic acid α-tert-butyl ester is reduced to a homoserine derivative, the side-chain hydroxyl is phosphorylated, and the tert-butyl ester is finally cleaved with trifluoroacetic acid (TFA). thieme-connect.de A similar strategy could be envisioned where the hydroxyl group of this compound is phosphorylated and the amine is protected to generate a building block for phosphopeptide synthesis.

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved stability and oral bioavailability. The incorporation of D-amino acids is a key strategy in this field. Because D-amino acids are not recognized by most endogenous proteases, peptides containing them are highly resistant to degradation. wikipedia.org

Furthermore, the stereochemistry of D-amino acids can be used to control the secondary structure of peptides. The introduction of a D-amino acid, such as D-serine, can induce a β-turn, a common secondary structural motif crucial for the biological activity of many peptides. acs.org The defined torsional angles of the D-amino acid residue help to stabilize a folded hairpin conformation. This principle is widely applied in the design of β-peptides and other peptidomimetics to create stable, biologically active structures. acs.org While β-peptides are composed of β-amino acids, the strategic insertion of α-amino acids, particularly D-isomers, is a known method to influence their folding and biological activity.

Precursor to Functionalized α-Amino-β-hydroxy Acid Derivatives and Diols

The structural backbone of this compound, featuring vicinal amino and hydroxyl groups, makes it an ideal starting point for the synthesis of more complex α-amino-β-hydroxy acids and related 2-amino-1,3-diols. These motifs are prevalent in a variety of natural products and pharmacologically active compounds.

Synthesis of Variously Substituted β-Hydroxy-α-amino Acids

The strategic manipulation of the hydroxyl and amino groups of this compound allows for the introduction of a wide array of substituents, leading to the formation of diverse β-hydroxy-α-amino acid derivatives. While direct alkylation or arylation at the β-position can be challenging, a common strategy involves the conversion of the parent molecule into a more reactive intermediate.

For instance, the corresponding aldehyde, often referred to as Garner's aldehyde, can be synthesized from N-protected serine derivatives. This aldehyde is a key intermediate that can undergo various nucleophilic additions to introduce new substituents at the β-position with high stereocontrol. Subsequent deprotection and oxidation state adjustments can then yield the desired substituted β-hydroxy-α-amino acid. For example, Grignard addition to optically pure serine aldehyde equivalents has been used to synthesize a variety of threo-β-hydroxy amino acids. nih.gov The erythro diastereomers can be obtained through an oxidation-reduction sequence of the initial threo adduct. nih.gov

Furthermore, enzymatic methods offer a powerful alternative for the synthesis of these complex amino acids. uvic.ca While not starting directly from the tert-butyl ester, these biocatalytic approaches highlight the importance of the underlying serine scaffold in generating stereochemically rich β-hydroxy-α-amino acids.

A notable example of creating substituted derivatives involves the synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid (ADHP), a component of several natural products. elsevierpure.com The stereocontrolled synthesis of these compounds often starts from Garner's aldehyde, a common derivative of serine, underscoring the utility of this chiral pool starting material. elsevierpure.com

Starting Material AnalogueReaction TypeProduct ClassReference
N-protected serineConversion to aldehyde, Grignard additionthreo-β-hydroxy amino acids nih.gov
threo-β-hydroxy amino acid adductsOxidation, Reductionerythro-β-hydroxy amino acids nih.gov
Garner's aldehydeStereocontrolled nucleophilic additionSubstituted β-hydroxy-α-amino acids elsevierpure.com

Preparation of 2-Amino-1,3-diols

The reduction of the carboxylic acid functionality in this compound or its derivatives provides a direct route to chiral 2-amino-1,3-diols. These diols are not only important synthetic intermediates but also constitute the core structure of many biologically active molecules, including immunosuppressants. nih.gov

The synthesis of pinane-based 2-amino-1,3-diols has been achieved in a stereoselective manner, showcasing the transformation of a chiral precursor into these valuable diol structures. beilstein-journals.org Although not starting directly from the title compound, these syntheses often employ similar strategies that could be adapted. General synthetic strategies for 2-amino-1,3-diols often involve either the stereoselective insertion of amino and hydroxyl groups or the formation of a bond between two chiral centers. beilstein-journals.org

A general and efficient method for the synthesis of chiral 1,3-diols involves the asymmetric reduction of chiral keto alcohols, which can be derived from aldol (B89426) reactions. nih.gov This highlights a potential two-step pathway from an α-amino acid derivative to a 1,3-diol.

Synthetic StrategyKey TransformationProductReference
Stereoselective aminohydroxylationCarbamat formation, aminohydroxylationPinane-fused oxazolidin-2-one beilstein-journals.org
Reduction of oxazolidinesReduction or alkaline hydrolysis2-Amino-1,3-diols beilstein-journals.org
Asymmetric reductionReduction of chiral keto alcoholsChiral 1,3-diols nih.gov

Development of Chiral Ligands and Auxiliaries in Asymmetric Synthesis

The inherent chirality of this compound makes it an attractive scaffold for the design and synthesis of novel chiral ligands and auxiliaries for asymmetric catalysis. nih.govwikipedia.org These chiral directors play a crucial role in controlling the stereochemical outcome of chemical reactions, enabling the synthesis of enantiomerically pure compounds.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org Amino acids and their derivatives are a common source for the synthesis of these auxiliaries. nih.gov For example, chiral oxazolidinones, which are highly effective auxiliaries, can be synthesized from amino alcohols.

While direct examples starting from this compound are not extensively documented in readily available literature, the analogous N-Boc-L-serine methyl ester is a known precursor to chiral ligands. The conversion of such serine derivatives into more complex structures, such as chiral bioxazoles, has been reported, and these have been successfully applied as ligands in enantioselective reactions like rhodium(I)-catalyzed hydrosilylation. elsevierpure.com

The development of chiral Schiff base ligands from amino alcohols and their subsequent complexation with metals like copper(II) has also been shown to generate effective catalysts for asymmetric synthesis. nih.gov The chirality in the resulting complexes can originate from the coordination of the pro-chiral ligand, demonstrating a pathway from simple amino alcohols to sophisticated chiral catalysts. nih.gov

Application in the Synthesis of Lipids (e.g., Phosphatidylserine (B164497), Sphingomyelins)

The structural similarity of this compound to the polar head groups of certain lipids makes it a valuable precursor in their total synthesis. This is particularly evident in the synthesis of phosphatidylserine and the sphingolipid backbone, sphingosine (B13886).

The de novo biosynthesis of sphingolipids in cells starts from serine. smolecule.com In chemical synthesis, derivatives of serine are logical starting materials. For example, a key step in the synthesis of sphingosine and its analogues often involves the elaboration of a protected serine derivative. While a direct synthesis from this compound is not explicitly detailed in the provided results, the close structural relationship makes it a highly plausible starting material for such endeavors.

The synthesis of phosphatidylserine has been optimized for large-scale production, with key steps involving a one-pot multicomponent reaction of a protected serine, a diacylglycerol, and a phosphorodiamidite, followed by oxidation. nih.gov The use of a protected serine derivative is central to this strategy, and this compound represents a suitable, protected form of serine for such a synthesis.

Target LipidKey Synthetic StrategyRole of Serine DerivativeReference
Sphingomyelin (via Sphingosine)Elaboration of a protected serine derivativeChiral backbone precursor smolecule.com
PhosphatidylserineOne-pot multicomponent reactionProtected polar head group nih.gov

Derivatization and Chemical Transformations of this compound and its Derivatives

This compound, a chiral building block derived from the amino acid L-serine, serves as a versatile precursor in organic synthesis. Its distinct functional groups—a primary amine, a primary alcohol, and a tert-butyl ester—offer multiple sites for chemical modification. The inherent stereochemistry of this compound makes it a valuable starting material for the synthesis of complex, stereochemically defined molecules, including pharmaceuticals and natural products. This article explores the key derivatization and chemical transformations of this compound and its derivatives.

Advanced Analytical Techniques for Characterization of R Tert Butyl 2 Amino 3 Hydroxypropanoate and Its Synthetic Intermediates/products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the unambiguous assignment of its structure. For chiral molecules like (R)-tert-Butyl 2-amino-3-hydroxypropanoate, specific NMR techniques are crucial for confirming the desired stereochemistry.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a fundamental technique for identifying the number and types of hydrogen atoms in a molecule. In the context of this compound and its intermediates, ¹H NMR is used to confirm the presence of key functional groups and to monitor reaction progress.

For instance, in the synthesis of related tert-butyl ester compounds, the characteristic singlet of the nine protons of the tert-butyl group is readily identifiable. rsc.org The chemical shifts and coupling patterns of the protons on the main chain provide further structural confirmation. While specific ¹H NMR data for this compound is not detailed in the provided search results, typical spectra of related amino acid esters show distinct signals for the α-hydrogen, the β-hydrogens, and the amine and hydroxyl protons. rsc.org The integration of these signals corresponds to the number of protons, and their multiplicity (singlet, doublet, triplet, etc.) reveals information about neighboring protons.

Interactive Data Table: Representative ¹H NMR Data for Related Amino Acid Esters

CompoundSolventChemical Shift (δ) in ppm
(S)-methyl 2-amino-3-(4-hydroxyphenyl)propanoate (Tyr-OMe)DMSO-d67.10 (d, J= 8.4Hz, 2H), 6.75 (d, J= 8.4Hz, 2H), 4.22 (t, J = 6.4Hz, 1H), 3.71 (s, 3H), 3.04 (t, J= 6.1Hz, 1H) rsc.org
Methyl 2-amino-3-hydroxypropanoate (Ser-OMe)DMSO-d63.72 (s, 3H), 3.40 (br, 1H), 3.19 (t, J = 5Hz, 2H) rsc.org
(2S,3S)-methyl 2-amino-3-hydroxybutanoate (Thr-OMe)DMSO-d64.25 (m, 1H), 3.96 (d, J= 3.8Hz, 1H), 3.78 (s, 3H), 1.24 ( d, J = 6.6 Hz, 3H) rsc.org
Tert-butyl (2-aminoethyl)carbamateCDCl34.99(bs, 1H), 3.20(t, J = 4Hz, 2H), 2.82(t, J = 4Hz, 2H), 2.05(s, 2H), 1.43(s, 9H) rsc.org

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, making it a powerful tool for structural verification.

For this compound, the ¹³C NMR spectrum would be expected to show signals for the carbonyl carbon of the ester, the two carbons of the tert-butyl group (one quaternary and one methyl), and the two carbons of the amino-hydroxy-propane backbone. The chemical shifts of these carbons are indicative of their chemical environment. For example, the carbonyl carbon typically appears downfield (at a higher ppm value).

Interactive Data Table: Representative ¹³C NMR Data for Related Compounds

CompoundSolventChemical Shift (δ) in ppm
(S)-methyl 2-amino-3-(4-hydroxyphenyl)propanoate (Tyr-OMe)DMSO-d6170.44, 157.03, 131.34, 125.21, 116.38, 54.36, 53.54, 36.09 rsc.org
Methyl 2-amino-3-hydroxypropanoate (Ser-OMe)DMSO-d6170.5, 63.7, 58.4, 55.3 rsc.org
(2S,3S)-methyl 2-amino-3-hydroxybutanoate (Thr-OMe)DMSO-d6169.59, 65.94, 58.81, 53.73, 20.93 rsc.org
Tert-butyl (2-aminoethyl)carbamateCDCl3156.02, 79.07, 41.63, 40.37, 28.40 rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment

Confirming the relative and absolute stereochemistry of chiral molecules is critical. Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that can be used to determine the spatial proximity of atoms within a molecule. By observing cross-peaks between protons that are close in space, even if they are not directly bonded, the stereochemical arrangement can be deduced.

For this compound, NOESY experiments could be designed to observe correlations between the protons on the chiral centers, which would help to confirm the (R) configuration. While specific NOESY data for the title compound was not found, this technique is a standard method for the stereochemical assignment of complex organic molecules. The use of chiral solvating agents in NMR can also be employed to differentiate between enantiomers. researchgate.netacs.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for the purification and characterization of synthetic products. nih.gov

In the context of this compound synthesis, LC-MS can be used to monitor the progress of the reaction, identify the formation of the desired product, and detect any byproducts or impurities. researchgate.net The retention time from the LC provides information on the polarity of the compound, while the mass spectrum confirms its molecular weight. Recent advancements have led to fast LC-MS methods for the determination of amino acids, which can be adapted for the analysis of their derivatives. researchgate.netnih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. drug-dev.com This is a powerful tool for confirming the identity of a newly synthesized compound.

For this compound, HRMS would be used to confirm its molecular formula (C₇H₁₅NO₃) by providing a highly accurate mass measurement. This technique is also invaluable in the characterization of synthetic intermediates and products, as it can distinguish between compounds with the same nominal mass but different elemental compositions. acs.org Peptide mapping coupled with high-resolution mass spectrometry is a sophisticated approach to characterize modifications in amino acid residues within peptides, demonstrating the precision of this technique. drug-dev.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for assessing the purity and determining the enantiomeric excess of this compound. These techniques offer high resolution and sensitivity, making them ideal for separating the target compound from its impurities and its enantiomer.

The determination of enantiomeric purity is a critical aspect of characterizing chiral molecules. Chiral HPLC methods, often employing chiral stationary phases (CSPs), are the gold standard for separating enantiomers. For amino acid derivatives like this compound, macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, have proven effective. These CSPs can operate in various modes, including reversed-phase, polar organic, and normal-phase, offering flexibility in method development. The choice of mobile phase, typically a mixture of organic solvents and aqueous buffers, is crucial for achieving optimal separation.

While specific validated HPLC or UPLC methods for the purity and enantiomeric excess determination of this compound are not extensively detailed in publicly available literature, general principles for the analysis of similar N-protected amino acids can be applied. For instance, reversed-phase HPLC is a common choice for t-BOC protected amino acids. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is often performed using a UV detector, although coupling with a mass spectrometer (LC-MS) can provide additional structural information and enhanced sensitivity. Commercial suppliers of this compound indicate the availability of UPLC data, suggesting that such methods are used for quality control. chemimpex.combldpharm.combldpharm.com

The development of a robust HPLC or UPLC method would require systematic optimization of parameters such as the column chemistry, mobile phase composition and pH, flow rate, and detector wavelength. Method validation according to ICH guidelines would then be necessary to ensure the method is accurate, precise, specific, and robust for its intended purpose.

Chiroptical Methods (e.g., Optical Rotation) for Stereochemical Confirmation

Chiroptical methods are essential for confirming the absolute stereochemistry of chiral compounds. The measurement of optical rotation using a polarimeter is a classical yet powerful technique for this purpose. A chiral molecule will rotate the plane of polarized light, and the direction and magnitude of this rotation are characteristic properties of the compound.

It is important to note that the specific rotation is dependent on the temperature, the wavelength of the light used (commonly the sodium D-line at 589 nm), and the solvent. Therefore, any reported value must be accompanied by these experimental parameters for it to be a reliable reference. The determination of the specific rotation of a synthesized batch of this compound and its comparison to a reference standard would be a key step in its stereochemical confirmation.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for the structural characterization of this compound by identifying its functional groups. The infrared spectrum provides a unique fingerprint of the molecule based on the vibrational frequencies of its chemical bonds.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its various functional groups. Analysis of the spectra of related compounds provides insight into the expected peak positions. For instance, the presence of a tert-butoxycarbonyl (Boc) protecting group is typically characterized by strong absorption bands for the C=O stretching vibration of the carbamate (B1207046) at approximately 1680-1700 cm⁻¹ and the C-O stretching vibrations. scbt.comresearchgate.net The amino group (N-H) would exhibit stretching vibrations in the region of 3300-3500 cm⁻¹. The hydroxyl group (O-H) will show a broad absorption band, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding. The ester carbonyl (C=O) stretching vibration is expected around 1730-1750 cm⁻¹. The C-H stretching vibrations of the alkyl groups will appear in the 2850-3000 cm⁻¹ region. upi.edu

Below is a table summarizing the expected characteristic FT-IR absorption bands for this compound based on the analysis of its functional groups and data from related compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, hydrogen-bonded3600 - 3200 (broad)
N-H (Amine)Stretching3500 - 3300
C-H (Alkyl)Stretching3000 - 2850
C=O (Ester)Stretching~1735
C=O (Boc-group)Stretching~1690
C-O (Ester/Boc)Stretching1300 - 1000
N-H (Amine)Bending1650 - 1580

This information, when combined, provides a comprehensive analytical profile for this compound, ensuring its quality and suitability for its intended applications.

Emerging Research Directions and Methodological Innovations in the Synthesis of R Tert Butyl 2 Amino 3 Hydroxypropanoate

The synthesis of enantiomerically pure β-hydroxy-α-amino acids and their derivatives, such as (R)-tert-Butyl 2-amino-3-hydroxypropanoate, is a focal point of modern organic chemistry due to their significance as chiral building blocks for pharmaceuticals. Research is actively pursuing more efficient, selective, and sustainable synthetic routes, leading to significant innovations in methodology.

Q & A

Q. What are the key synthetic strategies for (R)-tert-Butyl 2-amino-3-hydroxypropanoate, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer: The synthesis of this compound typically involves asymmetric catalysis or chiral resolution techniques to achieve high enantiomeric excess (ee). Key steps include:

  • Chiral induction : Use of chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts or metal-ligand complexes) to control stereochemistry at the α-amino and β-hydroxy positions .
  • Reaction optimization : Critical parameters include solvent polarity (e.g., THF or dichloromethane), temperature (−20°C to room temperature), and reaction time (monitored via TLC). For example, highlights the importance of solvent choice in minimizing racemization during esterification .
  • Purification : Chromatographic methods (e.g., flash chromatography) or recrystallization to isolate the desired enantiomer. NMR (¹H/¹³C) and chiral HPLC are essential for verifying ee >98% .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), hydroxy proton (δ ~5.2 ppm, broad), and amino protons (δ ~3.0 ppm). 2D NMR (e.g., COSY, HSQC) resolves stereochemical assignments .
  • Polarimetry : Specific rotation ([α]D) measurements validate optical purity, with comparisons to literature values (e.g., lists CAS 37592-53-3 for reference) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C₇H₁₅NO₃) and detects fragmentation patterns indicative of ester cleavage .

Q. What are the recommended storage conditions and stability profiles for this compound?

Methodological Answer:

  • Storage : Store at −20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation of the tert-butyl ester and hydroxy groups. and emphasize sub-−20°C storage for analogous tert-butyl amino esters .
  • Stability testing : Accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring can identify decomposition products (e.g., free amino acid or tert-butanol) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in medicinal chemistry applications?

Methodological Answer:

  • Stereochemical specificity : The (R)-configuration is critical for binding to biological targets (e.g., enzymes or receptors) due to spatial complementarity. For example, demonstrates that stereochemistry in similar tert-butyl esters dictates inhibitory activity against proteases .
  • Pharmacodynamic studies : Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions between the (R)-enantiomer and target proteins. Validate with in vitro assays (e.g., fluorescence polarization) .

Q. What mechanistic insights explain the reactivity of the tert-butyl ester group under acidic or basic conditions?

Methodological Answer:

  • Acidic hydrolysis : The tert-butyl ester undergoes slow cleavage via SN1 mechanisms in strong acids (e.g., HCl/dioxane), generating tert-butanol and the free carboxylic acid. Kinetic studies (monitored by ¹H NMR) reveal rate dependence on acid concentration and temperature .
  • Base stability : Under mild basic conditions (pH 8–10), the ester remains intact, but strong bases (e.g., NaOH) promote saponification. notes that electron-withdrawing groups (e.g., amino) can modulate hydrolysis rates .

Q. How can researchers investigate degradation pathways and develop analytical methods for quality control?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (80°C), UV light (254 nm), or oxidative conditions (H₂O₂) to simulate stability challenges. Analyze degradation products via LC-MS/MS and compare to reference standards .
  • Analytical method development : Validate a stability-indicating HPLC method using a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% TFA. Optimize gradient elution to resolve degradation peaks .

Q. What role does the β-hydroxy group play in intermolecular interactions during crystallization or ligand binding?

Methodological Answer:

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals hydrogen-bonding networks between the hydroxy group and adjacent molecules (e.g., solvent or counterions). highlights similar tert-butyl amino esters forming stable crystals via OH···N interactions .
  • Ligand binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities influenced by hydroxy-mediated hydrogen bonds. For example, shows cyclopropyl analogs leveraging hydroxy groups for target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.